REACTION_CXSMILES
|
[NH2:1][C:2]1[C:6]([C:7]#[N:8])=[CH:5][NH:4][N:3]=1.[CH2:9](Br)[CH2:10][CH3:11].C(=O)([O-])[O-].[K+].[K+]>CN(C=O)C>[NH2:1][C:2]1[N:3]([CH2:9][CH2:10][CH3:11])[N:4]=[CH:5][C:6]=1[C:7]#[N:8] |f:2.3.4|
|
Name
|
|
Quantity
|
3.24 g
|
Type
|
reactant
|
Smiles
|
NC1=NNC=C1C#N
|
Name
|
|
Quantity
|
4.43 g
|
Type
|
reactant
|
Smiles
|
C(CC)Br
|
Name
|
|
Quantity
|
5 g
|
Type
|
reactant
|
Smiles
|
C([O-])([O-])=O.[K+].[K+]
|
Name
|
compound 101
|
Quantity
|
1.88 g
|
Type
|
reactant
|
Smiles
|
|
Name
|
compound 102
|
Quantity
|
711 mg
|
Type
|
reactant
|
Smiles
|
|
Name
|
Compound 101
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
Compound 102
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
1H1H
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
20 mL
|
Type
|
solvent
|
Smiles
|
CN(C)C=O
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
80 °C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
to cool
|
Type
|
CUSTOM
|
Details
|
the DMF was removed on a rotary evaporator
|
Type
|
ADDITION
|
Details
|
Water was added (100 mL)
|
Type
|
EXTRACTION
|
Details
|
the organics were extracted with dichloromethane (3×100 mL)
|
Type
|
WASH
|
Details
|
The combined dichloromethane fractions were washed with water (50 mL) and brine (50 mL)
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
were dried (magnesium sulfate)
|
Type
|
CUSTOM
|
Details
|
Concentration of the organics afforded an oil which
|
Type
|
CUSTOM
|
Details
|
Two white crystals were obtained
|
Name
|
|
Type
|
|
Smiles
|
NC1=C(C=NN1CCC)C#N
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |